REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]2[CH2:12][N:11]([CH2:13][C:14]([OH:16])=O)[C:10](=[O:17])[CH2:9]2)=[CH:4][CH:3]=1.[NH:18]1[CH2:23][CH2:22][NH:21][CH2:20][C:19]1=[O:24].P(OC1C=CC=CC=1)(OC1C=CC=CC=1)OC1C=CC=CC=1>ClCCl>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]2[CH2:12][N:11]([CH2:13][C:14]([N:21]3[CH2:22][CH2:23][NH:18][C:19](=[O:24])[CH2:20]3)=[O:16])[C:10](=[O:17])[CH2:9]2)=[CH:6][CH:7]=1
|
Name
|
2-[4-(p-chlorophenyl)-2-oxopyrrolidin-1-yl]-acetic acid
|
Quantity
|
82.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C1CC(N(C1)CC(=O)O)=O
|
Name
|
|
Quantity
|
32.5 g
|
Type
|
reactant
|
Smiles
|
N1C(CNCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(OC1=CC=CC=C1)(OC1=CC=CC=C1)OC1=CC=CC=C1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to 130°
|
Type
|
WAIT
|
Details
|
left
|
Type
|
FILTRATION
|
Details
|
The whole is filtered with suction
|
Type
|
WASH
|
Details
|
washed three times with 150 ml of dichloromethane each time
|
Type
|
CUSTOM
|
Details
|
to dry in the air
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C1CC(N(C1)CC(=O)N1CC(NCC1)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |